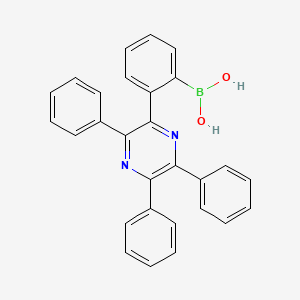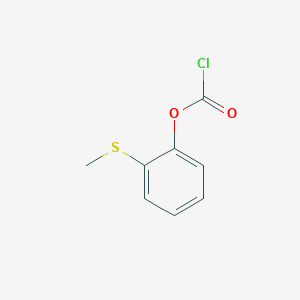
Bis(2,2,6,6-tetramethyl-4-piperidyl) carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,2,6,6-tetramethyl-4-piperidyl) carbonate is a chemical compound known for its role as a hindered amine light stabilizer (HALS). These stabilizers are crucial in protecting polymers from degradation caused by ultraviolet (UV) radiation. The compound is characterized by its unique structure, which includes two 2,2,6,6-tetramethyl-4-piperidyl groups connected by a carbonate linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,6,6-tetramethyl-4-piperidyl) carbonate typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidinol with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the carbonate linkage. The general reaction can be represented as follows:
[ \text{2,2,6,6-tetramethyl-4-piperidinol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
Bis(2,2,6,6-tetramethyl-4-piperidyl) carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroxide radicals, which are essential for its function as a light stabilizer.
Substitution: It can participate in substitution reactions where the carbonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitroxide radicals and substituted derivatives of the original compound, which retain the stabilizing properties.
科学的研究の応用
Bis(2,2,6,6-tetramethyl-4-piperidyl) carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in the synthesis of polymers and plastics, preventing degradation caused by UV radiation.
Biology: The compound’s ability to form nitroxide radicals makes it useful in studying oxidative stress and related biological processes.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its stability and reactivity can be advantageous.
Industry: It is widely used in the production of UV-resistant coatings, adhesives, and sealants.
作用機序
The primary mechanism by which Bis(2,2,6,6-tetramethyl-4-piperidyl) carbonate exerts its effects is through the formation of nitroxide radicals. These radicals act as scavengers for free radicals generated by UV radiation, thereby preventing the degradation of polymers. The molecular targets include the polymer chains, where the nitroxide radicals interact to neutralize harmful free radicals.
類似化合物との比較
Similar Compounds
- Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
- 2,2,6,6-Tetramethyl-4-piperidinol
- 2,2,6,6-Tetramethylpiperidine
Uniqueness
Compared to similar compounds, Bis(2,2,6,6-tetramethyl-4-piperidyl) carbonate offers enhanced stability and efficiency as a light stabilizer. Its unique carbonate linkage provides additional stability, making it more effective in protecting polymers from UV-induced degradation.
特性
分子式 |
C19H36N2O3 |
|---|---|
分子量 |
340.5 g/mol |
IUPAC名 |
bis(2,2,6,6-tetramethylpiperidin-4-yl) carbonate |
InChI |
InChI=1S/C19H36N2O3/c1-16(2)9-13(10-17(3,4)20-16)23-15(22)24-14-11-18(5,6)21-19(7,8)12-14/h13-14,20-21H,9-12H2,1-8H3 |
InChIキー |
VOTNCDKSGGSYMC-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)OC2CC(NC(C2)(C)C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide](/img/structure/B13706243.png)


![5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole](/img/structure/B13706260.png)
![3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylic Acid](/img/structure/B13706263.png)
![4-[2-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13706265.png)


![1-[1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13706280.png)


